

1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol chemical properties

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Compound of Interest

Compound Name: 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

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An In-Depth Technical Guide to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the chemical properties, synthesis, and applications of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol.

Introduction and Core Concepts

1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, identified by CAS Number 61607-68-9, is a heterocyclic compound featuring a tetrazole ring, a thiol group, and a dimethylaminoethyl side chain.^[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.^[2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and potency, making tetrazole-containing compounds valuable scaffolds in drug discovery.^[2] This particular molecule serves as a key intermediate in the synthesis of pharmaceuticals, most notably the cephalosporin antibiotic, Cefotiam.^[3] Understanding its fundamental chemical properties is therefore crucial for its effective and safe utilization in research and manufacturing.

Molecular Structure and Identification

The unique arrangement of its functional groups—a tertiary amine, a tetrazole ring, and a thiol—dictates the molecule's reactivity and physical properties.

Caption: 2D structure of the title compound.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	61607-68-9	[1][4]
Molecular Formula	C ₅ H ₁₁ N ₅ S	[1][4][5]
Molecular Weight	173.24 g/mol	[1][4]
IUPAC Name	1-[2-(dimethylamino)ethyl]-2H-tetrazole-5-thione	[1]
Common Synonyms	1-(2-Dimethylaminoethyl)-5-mercaptopotetrazole, 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol	[1][4]
InChI Key	ODDAWJGQWOGBCX-UHFFFAOYSA-N	[5]
Canonical SMILES	CN(C)CCN1C(=S)N=NN1	[1]

Physicochemical and Spectral Properties

The compound typically presents as white to yellowish crystals or a solid.[3][5] Its physical state is a direct consequence of the strong intermolecular interactions, including hydrogen bonding potential from the thiol group and dipole-dipole interactions of the tetrazole ring.

Table 2: Physicochemical Data

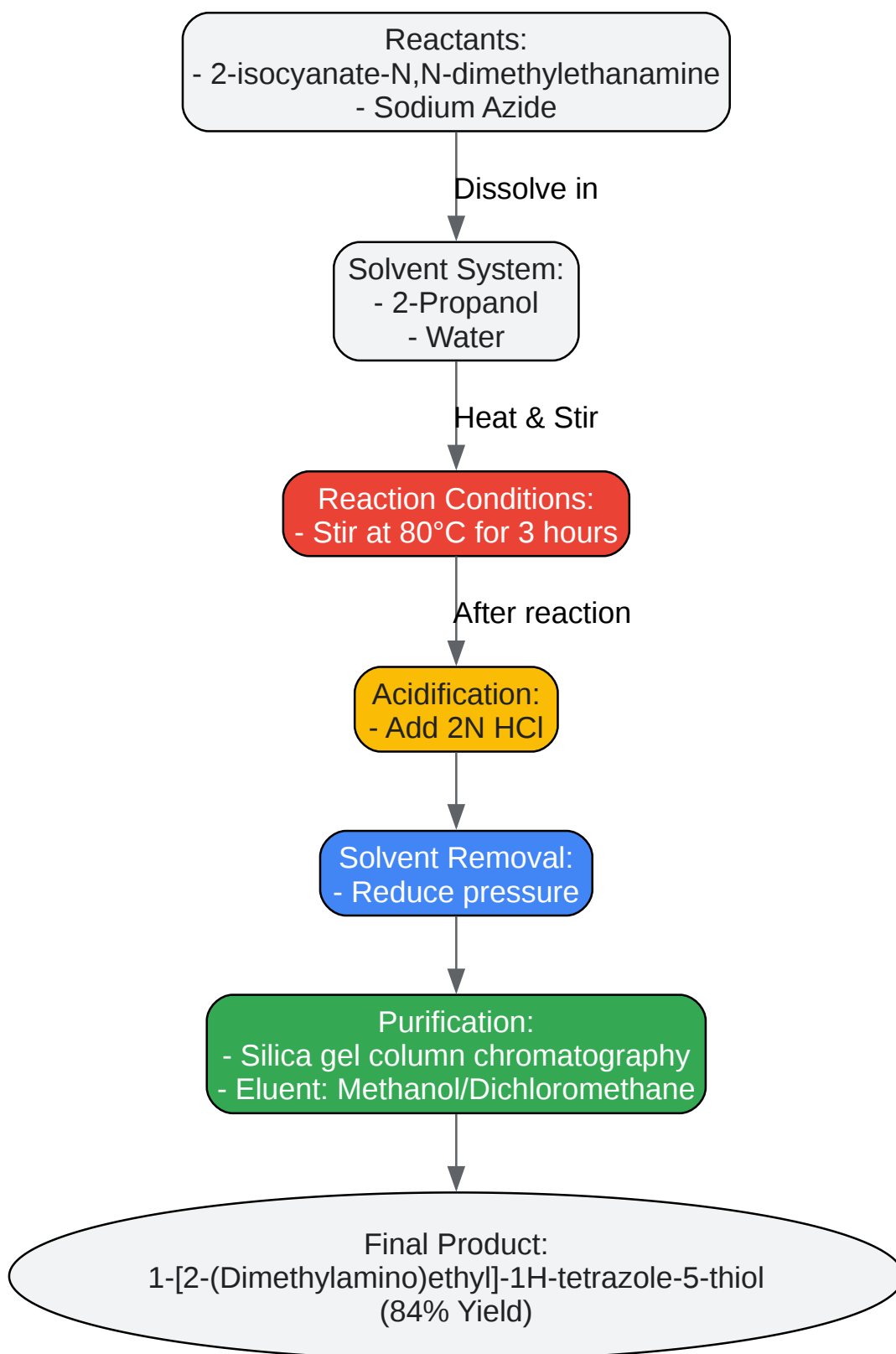
Property	Value	Source(s)
Melting Point	215 °C (decomposes)	[5]
Solubility	Soluble in water	[5]
Appearance	White to yellowish crystals/solid	[3]

Spectral Analysis: Comprehensive spectral data are available for this compound, which are essential for its identification and quality control. This includes:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR data are available, providing detailed information about the hydrogen and carbon framework of the molecule.[6][7]
- Mass Spectrometry (MS): MS data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[7]
- Infrared Spectroscopy (IR): IR spectra are available, which help in identifying the key functional groups present in the molecule.[7]

Synthesis Protocol

A common synthetic route involves the reaction of 2-isocyanate-N,N-dimethylethanamine with sodium azide.[8] The causality behind this choice of reagents lies in the classic formation of a tetrazole ring from an isocyanate and an azide, a variation of the [3+2] cycloaddition reaction. The subsequent acidification and purification steps are critical for isolating the desired product in high yield.



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Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Methodology: The following protocol is based on a reported synthesis.[8]

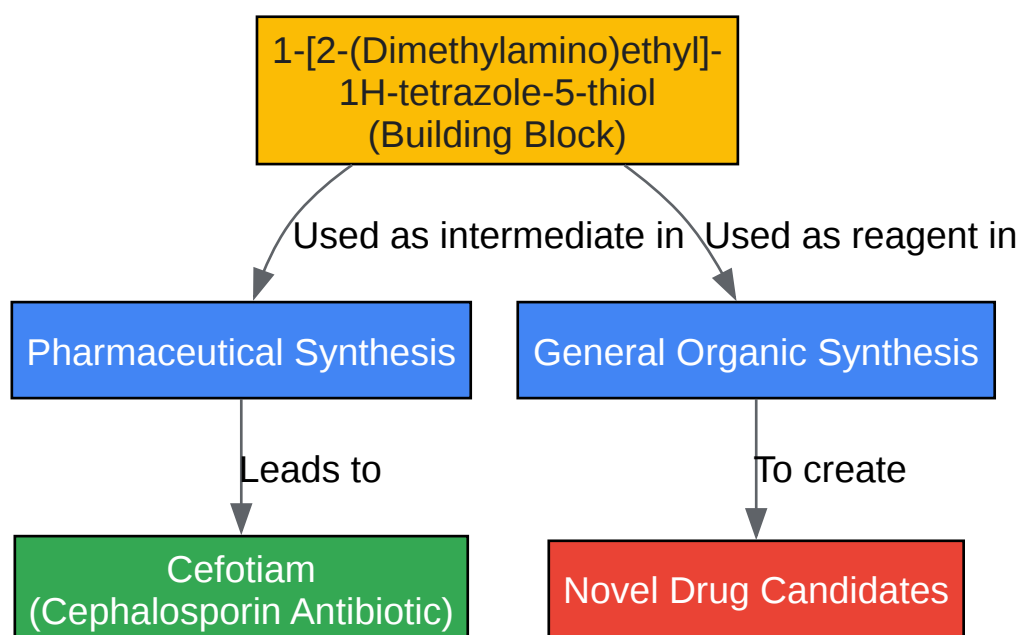
- **Reaction Setup:** In a suitable reaction vessel, combine 2-isocyanate-N,N-dimethylethanamine (1 mmol) and sodium azide (1 mmol).
- **Solvent Addition:** Add 2 mL of 2-propanol and 2 mL of water to the vessel. The use of a mixed aqueous-organic solvent system facilitates the dissolution of both the organic isocyanate and the inorganic azide salt.
- **Reaction:** Stir the mixture vigorously at a constant temperature of 80°C for 3 hours. This elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.
- **Acidification:** After the reaction period, cool the mixture and acidify it using 2N HCl. This step is crucial for protonating the tetrazole ring and ensuring the product is in its desired form for isolation.
- **Solvent Removal:** Remove the solvents under reduced pressure (e.g., using a rotary evaporator).
- **Purification:** Purify the resulting crude product using silica gel column chromatography. Elute the column with a mixture of methanol and dichloromethane to isolate the pure **1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol**. The reported yield for this process is 84%.[8]

Applications in Drug Development and Research

The primary and most well-documented application of this compound is as a key building block in pharmaceutical synthesis.

- **Intermediate for Cefotiam:** It is a crucial side-chain intermediate for the synthesis of Cefotiam, a second-generation cephalosporin antibiotic.[3]
- **Organic Synthesis:** It serves as a versatile intermediate for introducing the dimethylaminoethyl-tetrazole-thiol moiety into other complex organic molecules.[3]

- Potential Therapeutic Roles: While its primary role is as an intermediate, related structures have been investigated for direct therapeutic effects. Some sources suggest potential antifungal and antiviral properties for similarly named compounds, highlighting the broader potential of this chemical scaffold in medicinal chemistry.[9] The tetrazole ring itself is a privileged structure, often used to improve the pharmacokinetic profile of drug candidates.[2]



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Caption: Role as a building block in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.

GHS Hazard Information:

- Hazard Classifications: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory tract irritation).[1]
- Signal Word: Warning.
- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling and PPE:

- Engineering Controls: Ensure adequate ventilation. A chemical fume hood is recommended.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)
 - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [\[10\]](#)
 - Respiratory Protection: Use a dust mask (e.g., N95 type) or a particle filter conforming to EN 143.[\[10\]](#)
- Precautionary Statements (selection):
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability:

- Storage Conditions: Store in a dry, cool, and well-ventilated place. The container should be tightly sealed and protected from light.[\[3\]](#)
- Storage Class: 11 - Combustible Solids.
- Incompatible Materials: Avoid contact with strong oxidizing agents.[\[10\]](#)

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